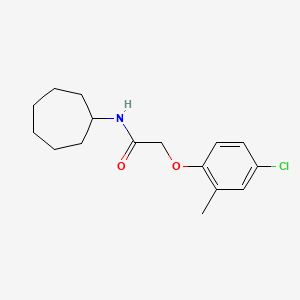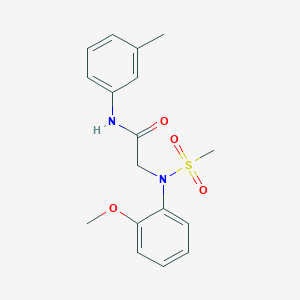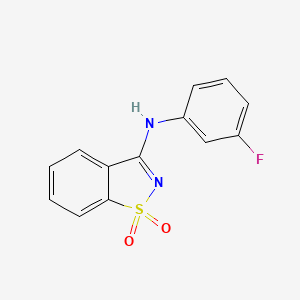![molecular formula C18H18N4O3S B5597319 5-methyl-3-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5597319.png)
5-methyl-3-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to the specified compound involves reacting carboxamides with substituted benzyl chlorides and chloroacetic acid to obtain novel derivatives. These synthesis processes are confirmed by 1H NMR spectral data and elemental analysis, showcasing the method's reliability in creating structurally diverse compounds with potential antimicrobial activity (Kolisnyk et al., 2015).
Molecular Structure Analysis
Studies on isostructural and essentially isomorphous compounds highlight the planarity of the pyrimidine rings and the significant displacements from this plane by ring-substituent atoms. This analysis provides insight into the electronic structure polarization, crucial for understanding the compound's reactivity and interaction capabilities (Trilleras et al., 2009).
Chemical Reactions and Properties
The literature describes the conversion of 5-aminothieno[2,3-d]pyrimidine-6-carboxamides or -6-carboxylic esters into thieno[2,3-d:4,5-d′]dipyrimidines using various reagents, demonstrating the compound's versatility in undergoing chemical transformations (Clark & Hitiris, 1984).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for determining the compound's applicability in different environments. While specific data on the compound might not be readily available, related research emphasizes the importance of these properties in assessing substance stability and suitability for various applications.
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability under different conditions, and potential biological activities, are central to understanding the compound's utility. For instance, the antimicrobial screening of similar compounds reveals their activity against strains like Proteus vulgaris and Pseudomonas aeruginosa, indicating the potential for medical and pharmaceutical applications (Kolisnyk et al., 2015).
科学的研究の応用
Heterocyclic Chemistry and Synthetic Pathways
Research in heterocyclic chemistry has led to the development of thieno[2,3-d:4,5-d′]dipyrimidines through the conversion of 5-aminothieno[2,3-d]pyrimidine-6-carboxamides, highlighting the compound's role in synthesizing complex heterocyclic structures (Clark & Hitiris, 1984). Furthermore, the synthesis and study of the antimicrobial activity of similar derivatives reveal their potential in creating novel antimicrobial agents, where certain derivatives exhibited significant activity against bacterial and fungal strains (Kolisnyk et al., 2015).
Antimicrobial Properties
The antimicrobial screening of these compounds shows promise against various strains of microorganisms, including Proteus vulgaris and Pseudomonas aeruginosa, suggesting their utility in developing new antimicrobial therapies (Kolisnyk et al., 2015). Additionally, the exploration of new pyridothienopyrimidines and related compounds for their antimicrobial activities highlights the compound's relevance in producing effective antimicrobial agents (Abdel-rahman et al., 2002).
Molecular and Crystal Structure Analyses
The study of the molecular and crystal structures of derivatives provides insights into their electronic structures and the potential for hydrogen-bonded sheet formations, which could influence the design of molecular materials (Trilleras et al., 2009).
特性
IUPAC Name |
5-methyl-3-[1-(4-methylanilino)-1-oxopropan-2-yl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-9-4-6-12(7-5-9)21-16(24)11(3)22-8-20-17-13(18(22)25)10(2)14(26-17)15(19)23/h4-8,11H,1-3H3,(H2,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJLBTVMXWGVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)N2C=NC3=C(C2=O)C(=C(S3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aS*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5597246.png)
![4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5597249.png)
![3-(2-ethylbutyl)-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5597256.png)



![N-{[4'-(1-piperidin-1-ylethyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5597277.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5597307.png)
![1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5597315.png)
![N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B5597322.png)

![ethyl {2-[(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B5597334.png)